N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide
Overview
Description
N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide is a natural product known for its biological activity. It is a member of the N-alkylamide family, which is characterized by the presence of an amide bond between an alkyl group and a fatty acid.
Mechanism of Action
Target of Action
The primary targets of N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide are currently unknown. This compound is a type of alkaloid , and alkaloids often interact with a variety of cellular targets, including enzymes and receptors
Mode of Action
As an alkaloid, it may interact with its targets to modulate their activity, leading to changes in cellular function . More detailed studies are required to elucidate the exact mechanisms involved.
Biochemical Pathways
Alkaloids can influence a wide range of biochemical pathways depending on their specific targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its classification as an alkaloid , it may have a variety of effects depending on its specific targets and the cells in which they are expressed
Biochemical Analysis
Biochemical Properties
N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in the Wnt/β‐catenin signaling pathway . The nature of these interactions is primarily regulatory, influencing the activity of these biomolecules and thereby affecting the biochemical reactions they are involved in .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, specifically the Wnt/β‐catenin signaling pathway . This can lead to changes in gene expression and cellular metabolism, particularly in mesenchymal stem cells where it induces osteogenic differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the Wnt/β‐catenin signaling pathway . It activates this pathway, leading to changes in gene expression that promote osteogenic differentiation in mesenchymal stem cells .
Temporal Effects in Laboratory Settings
Its role in inducing osteogenic differentiation suggests potential long-term effects on cellular function .
Metabolic Pathways
Given its role in activating the Wnt/β‐catenin signaling pathway, it may interact with enzymes or cofactors involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide typically involves the reaction of 3-methoxybenzylamine with linolenic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
The process would involve the optimization of reaction conditions to maximize yield and purity, as well as the use of large-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of N-alkylamides.
Biology: Investigated for its effects on the endocannabinoid system, particularly its binding affinity for cannabinoid receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide
- N-Benzyl9Z,12Z-octadeca-9,12-dienamide
- N-Methylbutylamide
Uniqueness
N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide is unique due to the presence of the methoxy group on the benzyl ring, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural feature distinguishes it from other N-alkylamides and contributes to its specific biological activity .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHCEDYSKNATME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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